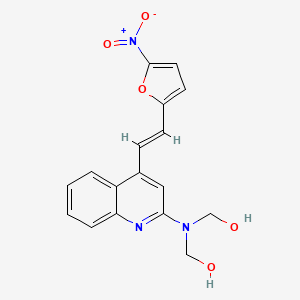
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoline core substituted with a bis(hydroxymethyl)amino group and a nitrofuran vinyl moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline typically involves multi-step organic reactionsThe reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitrofuran moiety.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline involves its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-(5-nitro-2-furyl)vinyl)thiazole: Shares the nitrofuran vinyl moiety but has a thiazole core instead of quinoline.
Dihydroxymethylfuratrizine: Contains a similar bis(hydroxymethyl)amino group but with a different heterocyclic core.
Uniqueness
2-Bis(hydroxymethyl)amino-4-(2-(5-nitro-2-furyl)vinyl)quinoline is unique due to its combination of a quinoline core with both bis(hydroxymethyl)amino and nitrofuran vinyl groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
802-42-6 |
|---|---|
Molecular Formula |
C17H15N3O5 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
[hydroxymethyl-[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinolin-2-yl]amino]methanol |
InChI |
InChI=1S/C17H15N3O5/c21-10-19(11-22)16-9-12(14-3-1-2-4-15(14)18-16)5-6-13-7-8-17(25-13)20(23)24/h1-9,21-22H,10-11H2/b6-5+ |
InChI Key |
BQJZSRIIFZFZCL-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N(CO)CO)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N(CO)CO)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
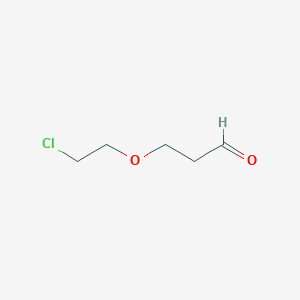
![2-[3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanol](/img/structure/B14743122.png)

![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
![5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one](/img/structure/B14743145.png)
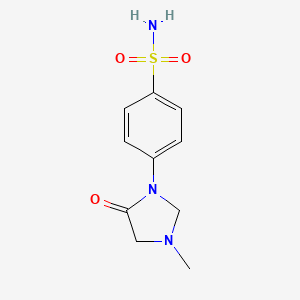

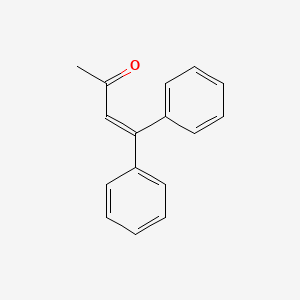
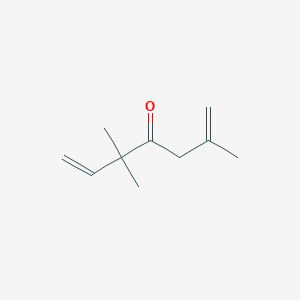
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
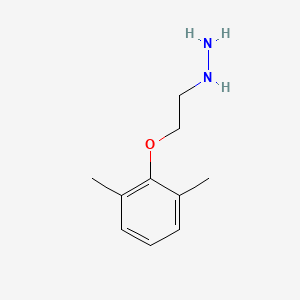

![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)
